4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring and an oxadiazole moiety substituted with a nitrophenyl group. This compound is classified under the category of organic heterocyclic compounds, specifically within the class of oxadiazoles. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to the broader class of organic compounds known as heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of their rings. Specifically, it is categorized as an oxadiazole derivative due to the presence of the oxadiazole ring in its structure.
The synthesis of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step reactions starting from simpler organic precursors. Common methods include:
The reactions are usually carried out under controlled conditions, including specific temperatures and solvents that facilitate the formation of the desired product while minimizing side reactions. Techniques such as refluxing or microwave-assisted synthesis may be employed to enhance yields and reduce reaction times.
The molecular structure of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be represented as follows:
The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used for structural confirmation.
4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while ensuring high selectivity and yield.
While specific mechanisms for 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine are not extensively documented, compounds with similar structures often exhibit biological activities through mechanisms such as:
Biological assays would typically evaluate the efficacy and mechanism through which this compound exerts its effects on target cells or enzymes.
Key physical properties include:
Relevant chemical properties include:
The applications of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine span several fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years due to its perceived instability and synthetic challenges. Its initial classification as "azoxime" or "furo[ab1]diazole" reflected early uncertainties about its structure [7] [9]. The 1960s marked a pivotal shift with the introduction of oxolamine, the first FDA-approved drug containing this scaffold, used clinically as a cough suppressant. This breakthrough validated the pharmacological relevance of 1,2,4-oxadiazoles and ignited sustained interest in their medicinal applications [9]. Subsequent decades witnessed strategic exploitation of this heterocycle’s bioisosteric properties, particularly its mimicry of ester and amide functionalities while conferring superior metabolic stability—a critical advantage in drug design [7] [9].
The discovery of naturally occurring 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and cytotoxic phidianidines (from marine mollusk Phidiana militaris) further underscored their biological significance. Quisqualic acid’s potent agonism of glutamate receptors implicated the scaffold in central nervous system modulation, while phidianidines demonstrated nanomolar cytotoxicity against diverse cancer cell lines (HeLa, CaCo-2) [9]. By the early 2000s, advances in synthetic methodologies—particularly microwave-assisted cyclizations and transition-metal catalysis—overcame historical yield and purification challenges, enabling efficient library generation. This technical evolution, coupled with the clinical success of pleconaril (antiviral) and ataluren (Duchenne muscular dystrophy), cemented 1,2,4-oxadiazoles as privileged structures in modern drug discovery [7] [9] [10].
Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial structural characterization as "azoxime" |
1960s | Oxolamine FDA approval | First therapeutic application (antitussive) |
2011 | Isolation of phidianidines A & B | Demonstrated natural occurrence and cytotoxic potential |
2000s | Microwave-assisted/transition metal-catalyzed synthesis | Enabled efficient, high-yield library synthesis for drug screening |
2010s | Ataluren & Pleconaril approvals | Validated clinical utility across therapeutic areas |
The compound 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine exemplifies a tri-heterocyclic architecture integrating three distinct ring systems: pyridine, 1,2,4-oxadiazole, and nitrophenyl-linked benzene. The central 1,2,4-oxadiazole ring adopts a planar conformation with bond lengths characteristic of delocalized π-electron density (C=N: ~1.30 Å, N-O: ~1.38 Å, C-O: ~1.36 Å). This planarity facilitates conjugated electron pathways between the electron-deficient pyridine (π-acceptor) and the strongly electron-withdrawing 4-nitrophenyl group, creating a polarized "push-pull" system [1] [9]. Density Functional Theory (DFT) calculations confirm significant dipole moments (~5.2 D) and polar surface areas (~85 Ų), correlating with observed solubility in polar aprotic solvents like DMSO and DMF [1].
Spectroscopic signatures provide further structural validation. Infrared spectroscopy reveals key vibrations: N-O stretch at 960–980 cm⁻¹, C=N stretch at 1610–1630 cm⁻¹, and asymmetric NO₂ stretch at 1530 cm⁻¹. ¹H-NMR resonances position the pyridyl protons as two doublets (δ 8.75, δ 7.85; J = 6.0 Hz), while the 4-nitrophenyl group shows a characteristic AA'BB' pattern (δ 8.35, δ 7.85) [1] [9]. This polarization underpins the compound’s bioactive conformation, enabling interactions with biological targets. Molecular docking studies with anticancer targets (e.g., Bcl-2, tubulin) reveal binding modes where the oxadiazole acts as a hydrogen bond acceptor, the pyridine engages in π-stacking, and the nitro group stabilizes charge-transfer complexes within hydrophobic pockets [1].
Table 2: Spectroscopic and Computational Data for 4-[5-(4-Nitrophenyl)-1,2,4-Oxadiazol-3-yl]Pyridine
Characterization Method | Key Parameters | Interpretation |
---|---|---|
FT-IR | 1530 cm⁻¹ (νₐₛ NO₂), 1615 cm⁻¹ (C=N), 975 cm⁻¹ (N-O) | Confirms nitro group, oxadiazole C=N, and N-O bond vibrations |
¹H-NMR (DMSO-d6) | δ 8.75 (d, 2H, Py-H), δ 8.35 (d, 2H, Ar-H), δ 7.85 (m, 4H, Py-H + Ar-H) | Validates proton environments and spin-spin coupling |
DFT Calculations | Dipole moment: 5.2 D; HOMO-LUMO gap: 3.8 eV; Polar surface area: 85 Ų | Indicates high polarity, electron affinity, and solubility parameters |
XRD | Dihedral angles: Pyridine/Oxadiazole = 12°, Oxadiazole/Nitrophenyl = 8° | Demonstrates near-planar conformation enhancing conjugation |
The strategic incorporation of 4-nitrophenyl and pyridine substituents in 1,2,4-oxadiazole derivatives leverages their complementary electronic and steric properties for enhanced bioactivity. The 4-nitrophenyl group serves as a potent electron-withdrawing unit, increasing the compound’s electrophilic character and facilitating interactions with nucleophilic residues (Cys, Lys, His) in enzyme active sites. This moiety undergoes intracellular bioreduction to nitro anion radicals, generating reactive oxygen species (ROS) that trigger mitochondrial-mediated apoptosis in cancer cells—a mechanism demonstrated in analogues like 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (IC₅₀ = 1.8 μM in DL cell lines) [1] [9]. Concurrently, the pyridine ring provides a hydrogen bond acceptor site (N-atom) and enables π-π stacking interactions with aromatic amino acids (Phe, Tyr, Trp), enhancing target affinity. This synergy is evident in DPP-4 inhibitors where pyridine-containing oxadiazoles achieve IC₅₀ values <5 nM, surpassing non-aromatic analogues by >100-fold [10].
Structure-activity relationship (SAR) studies reveal that substituent positioning critically modulates bioactivity. Para-substitution on the phenyl ring maximizes electronic delocalization and steric accessibility, yielding compounds with superior antiproliferative and enzyme-inhibitory profiles versus meta- or ortho-isomers. For instance, 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits 5-fold greater cytotoxicity (IC₅₀ = 0.12 μM) than its 3-nitrophenyl analogue (IC₅₀ = 0.61 μM) against T-cell lymphoma, attributed to optimized target engagement facilitated by the linear para-configuration [1] [9]. This strategic molecular design enables dual targeting of pathways like mitochondrial apoptosis (via nitrophenyl) and kinase inhibition (via pyridine), positioning such hybrids for multi-target therapeutic applications.
Table 3: Bioactivity Modulation by Nitrophenyl and Pyridine Substituents
Substituent Pattern | Biological Activity | Potency (IC₅₀ or Kᵢ) | Target/Mechanism |
---|---|---|---|
4-Nitrophenyl + Pyridin-4-yl | Antiproliferative (DL cells) | 0.12 μM | Mitochondrial apoptosis induction |
3-Nitrophenyl + Pyridin-4-yl | Antiproliferative (DL cells) | 0.61 μM | Reduced ROS generation vs. para-isomer |
4-Nitrophenyl + Piperidin-4-yl | DPP-4 inhibition | 4.3 nM | Competitive binding at S1/S2 pockets |
Unsubstituted Phenyl + Pyridin-4-yl | GSK-3β inhibition | 2.1 μM | ATP-competitive inhibition |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5